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molecular formula C10H15NO3 B8595097 2-(3,4-Dimethoxy-phenoxy)-ethylamine

2-(3,4-Dimethoxy-phenoxy)-ethylamine

Cat. No. B8595097
M. Wt: 197.23 g/mol
InChI Key: YHZOBQKNTYURDW-UHFFFAOYSA-N
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Patent
US07192950B2

Procedure details

To a cold (0° C.) suspension of LiAlH4 (1.73 g, 45.6 mmol) in anhydrous THF (72 ml), was added dropwise a solution of (3,4-dimethoxy-phenoxy)-acetonitrile (5.88 g, 30.4 mmol) in anhydrous THF (42 ml). The resulting mixture was allowed to warm-up and stirred at RT for 20 h under nitrogen. The reaction mixture was combined with a mixture of H2O/2N NaOH(aq) (4/1) to destroy the excess of LiAlH4. The white suspension was filtered and the solid was washed with CH2Cl2. The combined organic phases were dried over anhydrous MgSO4, filtered and concentrated to give a crude oil. Flash chromatography (CH2Cl2/MeOH: 9/1) gave the title product (4.65 g, 77%).
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
solvent
Reaction Step One
Name
(3,4-dimethoxy-phenoxy)-acetonitrile
Quantity
5.88 g
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][C:18]=1[O:19][CH3:20])[O:12][CH2:13][C:14]#[N:15].O.C(Cl)Cl.CO>C1COCC1>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][C:18]=1[O:19][CH3:20])[O:12][CH2:13][CH2:14][NH2:15] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
72 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
(3,4-dimethoxy-phenoxy)-acetonitrile
Quantity
5.88 g
Type
reactant
Smiles
COC=1C=C(OCC#N)C=CC1OC
Name
Quantity
42 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 20 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm-up
CUSTOM
Type
CUSTOM
Details
to destroy the excess of LiAlH4
FILTRATION
Type
FILTRATION
Details
The white suspension was filtered
WASH
Type
WASH
Details
the solid was washed with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude oil

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC=1C=C(OCCN)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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